REACTION_CXSMILES
|
[CH:1](=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:11]([CH3:14])([O-])=O.CN(C)C(=N)N(C)C>C(O)C>[CH:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][CH:1]([OH:10])[CH2:14][NH2:11])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=N)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
5 ml of glacial acetic acid, 10 g of activated Raney nickel are added
|
Type
|
WAIT
|
Details
|
the mixture is then hydrogenated at 50° C. and under 25 bar H2 pressure for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
non-polar impurities are removed by extraction with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
Extraction 3 times with tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate, and concentration in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)CCC(CN)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |